5-(4-Chlorophenyl)-6-methylpyrimidine-2,4-diamine

Description

BenchChem offers high-quality 5-(4-Chlorophenyl)-6-methylpyrimidine-2,4-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-Chlorophenyl)-6-methylpyrimidine-2,4-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

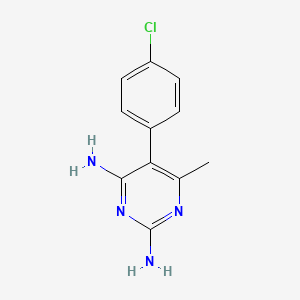

5-(4-chlorophenyl)-6-methylpyrimidine-2,4-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN4/c1-6-9(10(13)16-11(14)15-6)7-2-4-8(12)5-3-7/h2-5H,1H3,(H4,13,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNBBQZGVKQEBQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)N)N)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70954400 |

Source

|

| Record name | 5-(4-Chlorophenyl)-6-methylpyrimidine-2,4(1H,3H)-diimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70954400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3275-44-3 |

Source

|

| Record name | 5-(4-Chlorophenyl)-6-methylpyrimidine-2,4-diamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003275443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(4-Chlorophenyl)-6-methylpyrimidine-2,4(1H,3H)-diimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70954400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4-CHLOROPHENYL)-6-METHYLPYRIMIDINE-2,4-DIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8U90X70OCF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-(4-Chlorophenyl)-6-methylpyrimidine-2,4-diamine

Abstract

This guide provides a comprehensive, technically detailed methodology for the synthesis of 5-(4-Chlorophenyl)-6-methylpyrimidine-2,4-diamine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This molecule is structurally related to the antimalarial drug Pyrimethamine and serves as a key scaffold for developing novel therapeutic agents. The synthetic route detailed herein proceeds via a classical and reliable condensation pathway, beginning with a Claisen-type condensation to form a key β-ketonitrile intermediate, followed by a cyclization reaction with guanidine. This document is intended for researchers, chemists, and professionals in the field of drug development, offering not only a step-by-step protocol but also the underlying chemical principles, rationale for experimental choices, and methods for characterization to ensure scientific integrity and reproducibility.

Strategic Approach: Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule, 5-(4-Chlorophenyl)-6-methylpyrimidine-2,4-diamine, reveals a logical and efficient synthetic pathway. The core diaminopyrimidine ring is a classic heterocyclic structure that can be readily formed through the condensation of guanidine with a 1,3-dicarbonyl compound or its synthetic equivalent.

The key disconnection is made across the N1-C6 and N3-C4 bonds of the pyrimidine ring, identifying guanidine and a β-ketonitrile, specifically 2-(4-chlorobenzoyl)propanenitrile (also known as α-acetyl-4-chlorophenylacetonitrile), as the primary precursors. This β-ketonitrile intermediate, in turn, can be synthesized via a Claisen condensation between a substituted acetonitrile and an ester. Disconnecting the C-C bond between the carbonyl carbon and the α-carbon points to 4-chlorophenylacetonitrile and an acetylating agent like ethyl acetate as the starting materials. This approach is favored for its use of commercially available starting materials and its reliance on well-understood, high-yielding reaction mechanisms.

Synthetic Pathway Overview

The synthesis is a two-step process. The first step is the base-catalyzed Claisen condensation to create the pivotal β-ketonitrile intermediate. The second step involves the cyclocondensation of this intermediate with guanidine to construct the final diaminopyrimidine ring.

An In-depth Technical Guide to the Core Mechanism of Action of 5-(4-Chlorophenyl)-6-methylpyrimidine-2,4-diamine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the putative mechanism of action for the compound 5-(4-Chlorophenyl)-6-methylpyrimidine-2,4-diamine. Based on extensive analysis of structurally analogous 2,4-diaminopyrimidine derivatives, this document posits that the primary molecular target is Dihydrofolate Reductase (DHFR). Inhibition of this critical enzyme disrupts the folate metabolic pathway, leading to a cessation of DNA, RNA, and protein synthesis, ultimately resulting in cellular arrest and apoptosis. This guide synthesizes data from related compounds, outlines the downstream cellular consequences, and provides detailed experimental protocols for the validation of this proposed mechanism.

Introduction: The 2,4-Diaminopyrimidine Scaffold

The 2,4-diaminopyrimidine core is a well-established pharmacophore found in a variety of therapeutic agents, most notably as inhibitors of dihydrofolate reductase (DHFR).[1] This enzyme is a critical component of the folate synthesis pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate and its derivatives are essential one-carbon donors in the synthesis of purines, thymidylate, and certain amino acids. Consequently, inhibition of DHFR leads to the disruption of DNA, RNA, and protein synthesis, making it an effective target for antimicrobial and antineoplastic agents.[2][3]

The compound of interest, 5-(4-Chlorophenyl)-6-methylpyrimidine-2,4-diamine, belongs to this class of molecules. While direct experimental data on its specific mechanism of action are not extensively available in the public domain, its structural similarity to potent DHFR inhibitors like Pyrimethamine and Metoprine (DDMP) provides a strong basis for a hypothesized mechanism of action centered on DHFR inhibition.[4][5]

Postulated Mechanism of Action: Competitive Inhibition of Dihydrofolate Reductase

The proposed mechanism of action for 5-(4-Chlorophenyl)-6-methylpyrimidine-2,4-diamine is the competitive inhibition of dihydrofolate reductase. The 2,4-diaminopyrimidine moiety is known to mimic the binding of the natural substrate, dihydrofolate, to the active site of DHFR.[6][7]

Molecular Interactions and Structure-Activity Relationship (SAR)

The binding affinity and selectivity of 2,4-diaminopyrimidine derivatives to DHFR are influenced by the substituents on the pyrimidine ring. In the case of 5-(4-Chlorophenyl)-6-methylpyrimidine-2,4-diamine, the key structural features contributing to its putative activity are:

-

2,4-Diamino Groups: These groups are crucial for forming hydrogen bonds with conserved amino acid residues in the active site of DHFR, anchoring the inhibitor.

-

5-(4-Chlorophenyl) Group: This lipophilic group likely occupies a hydrophobic pocket within the enzyme's active site. The nature and substitution pattern of this aromatic ring are critical determinants of inhibitory potency and selectivity.[7][8]

-

6-Methyl Group: Substituents at the 6-position can influence the conformation of the 5-phenyl ring and interact with nearby amino acid residues, thereby modulating binding affinity.[7]

The structural comparison with known DHFR inhibitors is summarized in the table below:

| Compound | 5-Position Substituent | 6-Position Substituent | Primary Target |

| 5-(4-Chlorophenyl)-6-methylpyrimidine-2,4-diamine | 4-Chlorophenyl | Methyl | DHFR (postulated) |

| Pyrimethamine | 4-Chlorophenyl | Ethyl | DHFR[2][9][10] |

| Metoprine (DDMP) | 3,4-Dichlorophenyl | Methyl | DHFR[4][5] |

| Trimethoprim | 3,4,5-Trimethoxybenzyl | - | DHFR[1] |

Downstream Cellular Consequences of DHFR Inhibition

The inhibition of DHFR by 5-(4-Chlorophenyl)-6-methylpyrimidine-2,4-diamine is expected to trigger a cascade of cellular events, as illustrated in the following pathway diagram:

Figure 1: Postulated signaling pathway of DHFR inhibition.

Experimental Protocols for Mechanism of Action Validation

To empirically validate the proposed mechanism of action, a series of biochemical and cell-based assays should be performed.

Biochemical Assay: In Vitro DHFR Inhibition Assay

This assay directly measures the inhibitory effect of the compound on purified DHFR enzyme activity.

Principle: DHFR catalyzes the NADPH-dependent reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). The rate of this reaction can be monitored by the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of 5-(4-Chlorophenyl)-6-methylpyrimidine-2,4-diamine in DMSO.

-

Prepare assay buffer (e.g., 50 mM potassium phosphate, pH 7.5).

-

Prepare solutions of purified recombinant human DHFR, NADPH, and DHF in assay buffer.

-

-

Assay Procedure:

-

In a 96-well UV-transparent plate, add assay buffer.

-

Add varying concentrations of the test compound (and a vehicle control, e.g., DMSO).

-

Add a known concentration of DHFR enzyme and incubate for a pre-determined time at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding a mixture of NADPH and DHF.

-

Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Figure 2: Workflow for in vitro DHFR inhibition assay.

Cell-Based Assay: Cellular Proliferation and Viability Assay

This assay assesses the cytostatic or cytotoxic effects of the compound on cancer cell lines.

Principle: The inhibition of DHFR is expected to lead to a decrease in cell proliferation and viability. This can be measured using various methods, such as the MTT or resazurin reduction assays.

Step-by-Step Methodology:

-

Cell Culture:

-

Culture a suitable cancer cell line (e.g., A549, HCT-116) in appropriate growth medium.

-

-

Treatment:

-

Seed the cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of 5-(4-Chlorophenyl)-6-methylpyrimidine-2,4-diamine for a specified period (e.g., 72 hours). Include a vehicle control.

-

-

Viability Assessment (MTT Assay Example):

-

Add MTT solution to each well and incubate to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol with HCl).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Normalize the absorbance values to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the compound concentration.

-

Determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

-

Target Engagement Assay: Cellular Thermal Shift Assay (CETSA)

This assay confirms that the compound directly binds to DHFR within intact cells.

Principle: The binding of a ligand (the compound) to its target protein (DHFR) can increase the thermal stability of the protein.

Step-by-Step Methodology:

-

Cell Treatment:

-

Treat cultured cells with the test compound or a vehicle control.

-

-

Heating:

-

Heat the cell lysates or intact cells across a range of temperatures.

-

-

Protein Extraction and Analysis:

-

Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

-

Analyze the amount of soluble DHFR remaining at each temperature using Western blotting or other protein detection methods.

-

-

Data Analysis:

-

Plot the amount of soluble DHFR as a function of temperature for both the treated and control samples.

-

A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

-

Potential for Resistance

A significant consideration in the development of DHFR inhibitors is the potential for the emergence of drug resistance. The primary mechanism of resistance to 2,4-diaminopyrimidine antifolates involves point mutations in the DHFR gene.[9][10] These mutations can reduce the binding affinity of the inhibitor to the enzyme while maintaining its catalytic function.[3][11] Any drug development program for 5-(4-Chlorophenyl)-6-methylpyrimidine-2,4-diamine should include studies to characterize its activity against known DHFR mutants and to prospectively identify potential resistance-conferring mutations.

Conclusion

Based on the strong structural and mechanistic parallels with established 2,4-diaminopyrimidine antifolates, it is highly probable that 5-(4-Chlorophenyl)-6-methylpyrimidine-2,4-diamine functions as a competitive inhibitor of dihydrofolate reductase. This inhibition disrupts essential metabolic pathways, leading to antiproliferative effects. The experimental protocols detailed in this guide provide a robust framework for the empirical validation of this proposed mechanism of action. Further investigation into its selectivity for microbial or cancer cell DHFR over the human enzyme, as well as its susceptibility to resistance mechanisms, will be critical for its potential development as a therapeutic agent.

References

- Dr.Oracle. (2025, November 7). What is the mechanism of action of pyrimethamine?

- Patsnap Synapse. (2024, July 18). What is the mechanism of Pyrimethamine?

- ACS Publications. (2024, October 28). Rational Exploration of 2,4-Diaminopyrimidines as DHFR Inhibitors Active against Mycobacterium abscessus and Mycobacterium avium, Two Emerging Human Pathogens. Journal of Medicinal Chemistry.

- PMC. Inhibition of Bacterial Dihydrofolate Reductase by 6-Alkyl-2,4-diaminopyrimidines.

- ChemicalBook. Mechanism of action of Pyrimethamine.

- PDB-101. Global Health: Antimicrobial Resistance: undefined: Diaminopyrimidine.

- PubMed. (2024, November 14). Rational Exploration of 2,4-Diaminopyrimidines as DHFR Inhibitors Active against Mycobacterium abscessus and Mycobacterium avium, Two Emerging Human Pathogens.

- Wikipedia. Pyrimethamine.

- ASM Journals. Dicyclic and Tricyclic Diaminopyrimidine Derivatives as Potent Inhibitors of Cryptosporidium parvum Dihydrofolate Reductase: Structure-Activity and Structure-Selectivity Correlations. Antimicrobial Agents and Chemotherapy.

- PubMed. (1982, April). Molecular structures of 2,4-diaminopyrimidine antifolates with antineoplastic activity. Journal of Medicinal Chemistry.

- PMC. Towards an Understanding of the Mechanism of Pyrimethamine-Sulfadoxine Resistance in Plasmodium falciparum: Genotyping of Dihydrofolate Reductase and Dihydropteroate Synthase of Kenyan Parasites.

- PubMed. (1981, July). Inhibition of dihydrofolate reductase: structure-activity correlations of 2,4-diamino-5-benzylpyrimidines based upon molecular shape analysis. Journal of Medicinal Chemistry.

- PubMed. Structural studies on bio-active compounds. Part XV. Structure-activity relationships for pyrimethamine and a series of diaminopyrimidine analogues versus bacterial dihydrofolate reductase.

- PMC. In Vitro Biological Activity and Structural Analysis of 2,4-Diamino-5-(2'-arylpropargyl)pyrimidine Inhibitors of Candida albicans.

- MDPI. (2017, September 22). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities.

- New Journal of Chemistry (RSC Publishing). Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents.

- PubMed. (1980, June). DDMP (2,4-diamino-5-(3',4'-dichlorophenyl)-methylpyrimidine). Cancer Treatment Reviews.

- PubMed. (1981). Phase II clinical trial of DDMP (2,4-diamino-5-(3',4'-dichlorophenyl)-6-methylpyrimidine) and folinic acid (CF) in solid tumors. Cancer Chemotherapy and Pharmacology.

- PubMed. Comparison of the antitumor activity and toxicity of 2,4-diamino-5-(1-adamantyl).

Sources

- 1. PDB-101: Global Health: Antimicrobial Resistance: undefined: Diaminopyrimidine [pdb101.rcsb.org]

- 2. Mechanism of action of Pyrimethamine_Chemicalbook [chemicalbook.com]

- 3. Pyrimethamine - Wikipedia [en.wikipedia.org]

- 4. DDMP (2,4-diamino-5-(3',4'-dichlorophenyl)-methylpyrimidine) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phase II clinical trial of DDMP (2,4-diamino-5-(3',4'-dichlorophenyl)-6-methylpyrimidine) and folinic acid (CF) in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of Bacterial Dihydrofolate Reductase by 6-Alkyl-2,4-diaminopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural studies on bio-active compounds. Part XV. Structure-activity relationships for pyrimethamine and a series of diaminopyrimidine analogues versus bacterial dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of dihydrofolate reductase: structure-activity correlations of 2,4-diamino-5-benzylpyrimidines based upon molecular shape analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. droracle.ai [droracle.ai]

- 10. What is the mechanism of Pyrimethamine? [synapse.patsnap.com]

- 11. Towards an Understanding of the Mechanism of Pyrimethamine-Sulfadoxine Resistance in Plasmodium falciparum: Genotyping of Dihydrofolate Reductase and Dihydropteroate Synthase of Kenyan Parasites - PMC [pmc.ncbi.nlm.nih.gov]

"physicochemical properties of 5-(4-Chlorophenyl)-6-methylpyrimidine-2,4-diamine"

This guide is structured as an advanced technical whitepaper designed for pharmaceutical scientists and researchers. It focuses on 5-(4-Chlorophenyl)-6-methylpyrimidine-2,4-diamine , chemically identified as the 6-methyl analog of the antimalarial drug Pyrimethamine and designated in pharmacopeial contexts as Pyrimethamine Impurity B .[1]

Technical Whitepaper | Chemical Entity: Pyrimethamine Impurity B

Executive Summary

5-(4-Chlorophenyl)-6-methylpyrimidine-2,4-diamine (CAS: 3275-44-3) is a critical structural analog of the antifolate drug Pyrimethamine. While Pyrimethamine possesses a 6-ethyl group, this compound features a 6-methyl group. In pharmaceutical development, it is primarily monitored as Impurity B (European Pharmacopoeia). Its physicochemical profile—characterized by high crystallinity, low aqueous solubility, and specific lipophilic properties—dictates the analytical strategies required for its detection and separation during drug substance manufacturing.

This guide provides a definitive analysis of its properties, offering researchers a self-validating framework for its characterization, separation, and biological assessment.

Chemical Identity & Structural Logic

The molecule belongs to the 2,4-diaminopyrimidine class, a scaffold historically optimized for Dihydrofolate Reductase (DHFR) inhibition.

| Property | Specification |

| IUPAC Name | 5-(4-Chlorophenyl)-6-methylpyrimidine-2,4-diamine |

| Common Designation | Pyrimethamine Impurity B (EP/BP) |

| CAS Registry Number | 3275-44-3 |

| Molecular Formula | C₁₁H₁₁ClN₄ |

| Molecular Weight | 234.69 g/mol |

| Structural Difference | 6-Methyl group (vs. 6-Ethyl in Pyrimethamine) |

Structural Impact on Properties

The substitution of an ethyl group with a methyl group at the C6 position induces subtle but critical physicochemical shifts:

-

Steric Bulk: The reduced steric volume of the methyl group alters the packing density in the crystal lattice, potentially increasing the melting point compared to the ethyl analog due to more efficient stacking.

-

Lipophilicity: The removal of a methylene (-CH₂-) unit reduces the LogP value, making Impurity B slightly less lipophilic than Pyrimethamine. This differential is the basis for Reverse-Phase HPLC (RP-HPLC) separation.

Physicochemical Properties Profile

Solid-State Characteristics

-

Appearance: White to off-white crystalline powder.

-

Melting Point: High melting point solid. While Pyrimethamine melts at ~238–242°C, the methyl analog (Impurity B) exhibits a similar thermal profile, typically melting in the range of >230°C .

-

Note: Exact melting points depend on polymorphic form and purity. Differential Scanning Calorimetry (DSC) is recommended for precise characterization.

-

Solution Properties

-

Solubility:

-

Water: Practically insoluble (< 0.1 mg/mL). The rigid aromatic system and lack of ionizable groups at neutral pH limit aqueous solubility.

-

Organic Solvents: Soluble in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). Slightly soluble in Methanol and Ethanol.

-

-

Acid-Base Profile (pKa):

-

pKa (Basic): ~7.0 – 7.2 (Protonation at N1 ring nitrogen).

-

Mechanism: The 2,4-diamino groups donate electron density to the ring, increasing the basicity of the N1 nitrogen. At physiological pH (7.4), the molecule exists as a mixture of neutral and singly protonated species.

-

Lipophilicity (LogP)

-

Estimated LogP: 2.3 – 2.5

-

Comparison: Pyrimethamine (LogP ~2.[2]7) is more lipophilic.

-

Chromatographic Behavior: In RP-HPLC (C18 column), Impurity B elutes before Pyrimethamine due to its lower hydrophobicity.

Analytical Characterization Strategy

Separating the methyl analog (Impurity B) from the ethyl parent (Pyrimethamine) requires a method sensitive to methylene selectivity.

Validated HPLC Protocol (Methodology)

Objective: Quantify Impurity B levels in Pyrimethamine bulk drug substance.

-

Column: C18 (Octadecylsilyl silica), 250 mm x 4.6 mm, 5 µm packing (e.g., Inertsil ODS-3 or equivalent).

-

Mobile Phase:

-

Buffer: Phosphate buffer pH 3.0 (Ensures protonation of the pyrimidine ring, improving peak shape).

-

Organic Modifier: Acetonitrile.

-

Ratio: 80:20 (Isocratic) or Gradient (10% to 60% ACN).

-

-

Detection: UV at 254 nm (λmax for the diaminopyrimidine chromophore).

-

Flow Rate: 1.0 mL/min.

-

Retention Logic:

-

Impurity B (Methyl): Elutes first (Lower LogP).

-

Pyrimethamine (Ethyl): Elutes second.

-

Analytical Workflow Diagram

The following diagram illustrates the decision logic for identifying and characterizing this compound.

Figure 1: Analytical workflow for distinguishing 5-(4-Chlorophenyl)-6-methylpyrimidine-2,4-diamine (Impurity B) from Pyrimethamine.

Experimental Protocols

Protocol A: Determination of Thermodynamic Solubility

Rationale: Accurate solubility data is essential for biological assay formulation.

-

Preparation: Weigh 5 mg of compound into a glass vial.

-

Solvent Addition: Add 500 µL of pH 7.4 phosphate-buffered saline (PBS).

-

Equilibration: Shake at 25°C for 24 hours.

-

Filtration: Filter suspension through a 0.22 µm PTFE filter to remove undissolved solid.

-

Quantification: Analyze the filtrate via HPLC-UV against a standard curve prepared in DMSO.

-

Calculation:

Protocol B: pKa Determination via UV-Metric Titration

Rationale: The UV spectrum of the aminopyrimidine shifts upon protonation.

-

Stock Solution: Dissolve compound in Methanol/Water (20:80) to 50 µM.

-

Titration: Titrate from pH 2.0 to pH 12.0 using HCl and KOH.

-

Measurement: Record UV absorbance (200–400 nm) at each pH step (0.5 unit intervals).

-

Analysis: Plot absorbance at

vs. pH. The inflection point of the sigmoidal curve represents the pKa.

Biological Context (DHFR Inhibition)

While primarily an impurity, the compound retains biological activity.

-

Target: Dihydrofolate Reductase (DHFR).

-

Mechanism: Competitive inhibition. The 2,4-diamino group mimics the pteridine ring of the substrate (dihydrofolate), binding to the active site.

-

SAR Insight: The 6-ethyl group in Pyrimethamine provides optimal hydrophobic interaction within the DHFR binding pocket. The 6-methyl group of Impurity B is less sterically optimal, typically resulting in lower binding affinity (higher IC50) compared to Pyrimethamine. This makes it a less potent antimalarial but a relevant structural probe for resistance studies.

References

-

European Pharmacopoeia (Ph.[3] Eur.) . Pyrimethamine Monograph 0288. EDQM. (Defines Impurity B specifications).

-

Source:

-

-

National Center for Advancing Translational Sciences (NCATS). 5-(4-Chlorophenyl)-6-methylpyrimidine-2,4-diamine (Pyrimethamine Impurity B). Inxight Drugs.

-

Source:

-

-

PubChem. Compound Summary for CID 67431 (Related 2,4-Diaminopyrimidine scaffold).

-

Source:

-

-

World Health Organization (WHO).

-

Source:

-

Sources

"5-(4-Chlorophenyl)-6-methylpyrimidine-2,4-diamine structural analogs"

[label="Tetrahydro

Fig 1: DHFR-mediated folate pathway and competitive inhibition by pyrimethamine analogs.

Rational Drug Design: Overcoming Resistance and Toxicity

The structural evolution of 5-(4-Chlorophenyl)-6-methylpyrimidine-2,4-diamine analogs is driven by three distinct clinical challenges:

Bypassing Plasmodium falciparum Resistance (The S108N Steric Clash)

Resistance in Plasmodium falciparum (PfDHFR) primarily originates from a point mutation at residue 108, where a compact Serine is replaced by a bulkier Asparagine (S108N)[1].

-

The Causality of Resistance: In wild-type PfDHFR, the para-chloro substituent of pyrimethamine fits neatly into a hydrophobic pocket near Ser108. The S108N mutation introduces a bulky side chain that creates a severe steric clash with the para-chloro group, drastically reducing binding affinity[2]. Additional mutations (C59R, N51I, I164L) further distort the binding pocket.

-

The Analog Solution: Rational drug design dictates shifting the halogen from the para to the meta position. Meta-substituted analogs (e.g., meta-chloro or meta-bromo) physically bypass the mutant Asparagine side chain. The meta-bromo analog demonstrates profound efficacy, yielding a

of 5.1 nM against the highly resistant quadruple-mutant PfDHFR (N51I + C59R + S108N + I164L), compared to pyrimethamine's

Enhancing Selectivity for Toxoplasma gondii (TgDHFR)

While pyrimethamine is the gold standard for toxoplasmosis, it possesses a narrow therapeutic window. It is only ~7.6-fold more selective for Toxoplasma gondii DHFR (TgDHFR) over human DHFR (hDHFR), leading to mechanism-based bone marrow toxicity[3].

-

The Analog Solution: Structural modeling reveals subtle differences in the flexibility of the active site loops between TgDHFR and hDHFR. Replacing the 5-(4-chlorophenyl) ring with a meta-biphenyl system (e.g., "Lead 2") exploits these differences. The biphenyl analog improves TgDHFR potency by 16-fold (

nM) and increases selectivity over hDHFR to 79-fold, significantly widening the safety margin[3].

Repurposing for Oncology: NRF2 Suppression

Recent breakthroughs have identified that DHFR inhibition suppresses Nuclear factor erythroid 2-related factor 2 (NRF2), a critical mediator of oxidative stress often hijacked by cancer cells to resist chemotherapy[4].

-

The Analog Solution: To optimize pyrimethamine for oncology, researchers synthesized WCDD115, a derivative designed for maximum hDHFR inhibition. WCDD115 inhibits hDHFR with 31-fold greater potency than pyrimethamine (144 nM vs. 4.49 μM) and serves as a 22-fold more potent indirect inhibitor of NRF2, offering a novel therapeutic strategy for NRF2-driven lung and aerodigestive cancers[4].

Fig 2: Rational design workflow addressing PfDHFR mutations and TgDHFR species selectivity.

Quantitative Data: Comparative Efficacy of Analogs

The following table synthesizes the inhibitory profiles (

| Compound / Analog | Target Enzyme | Inhibitory Activity ( | Selectivity / Fold Change vs. PYR | Reference |

| Pyrimethamine (PYR) | Wild-Type PfDHFR | Baseline | [1][2] | |

| Pyrimethamine (PYR) | Quadruple Mutant PfDHFR | Highly Resistant | [2] | |

| meta-Bromo Analog | Quadruple Mutant PfDHFR | ~168x more potent than PYR | [2] | |

| Pyrimethamine (PYR) | T. gondii DHFR (TgDHFR) | 7.6-fold selectivity over hDHFR | [3] | |

| Biphenyl Analog (Lead 2) | T. gondii DHFR (TgDHFR) | 79-fold selectivity over hDHFR | [3] | |

| Pyrimethamine (PYR) | Human DHFR (hDHFR) | Baseline | [4] | |

| WCDD115 Analog | Human DHFR (hDHFR) | 31-fold more potent than PYR | [4] |

Experimental Protocols: Validating DHFR Inhibitors

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the methodologies required to evaluate the efficacy of newly synthesized pyrimethamine analogs.

Protocol 1: In Vitro Recombinant DHFR Enzyme Inhibition Assay

Purpose: To determine the

-

Buffer Preparation: Prepare MTEN buffer (50 mM MES, 25 mM Tris, 25 mM ethanolamine, 100 mM NaCl, pH 7.0). Rationale: MTEN provides a stable pH environment across a wide buffering range, critical for maintaining the protonation state of the analog's diaminopyrimidine ring.

-

Reagent Assembly: In a UV-compatible 96-well microplate, combine MTEN buffer, 100 μM NADPH, and the purified recombinant DHFR enzyme (concentration optimized to yield a linear

of ~0.01/min). -

Compound Pre-incubation: Add the pyrimethamine analog (serially diluted in DMSO, final DMSO concentration < 1%). Include a DMSO-only well (Negative Control/Max Activity) and a high-dose Methotrexate well (Positive Control/Max Inhibition). Incubate at 25°C for 10 minutes. Rationale: Pre-incubation is mandatory because many pyrimidine derivatives are slow-tight binding inhibitors; skipping this step leads to artificially inflated

values. -

Reaction Initiation: Rapidly add 10 μM Dihydrofolate (DHF) to initiate the reaction.

-

Kinetic Measurement: Immediately monitor the absorbance at 340 nm using a microplate reader for 5–10 minutes at 25°C.

-

Data Analysis: Calculate the initial velocity (

) from the linear portion of the curve. Plot fractional activity (

Protocol 2: SYBR Green I Plasmodium falciparum Growth Inhibition Assay

Purpose: To translate enzymatic inhibition into phenotypic whole-cell antimalarial efficacy.

-

Parasite Culture: Maintain P. falciparum (e.g., 3D7 wild-type or V1/S quadruple mutant) in human O+ erythrocytes at 2% hematocrit in RPMI-1640 supplemented with 25 mM HEPES and 0.5% Albumax II under a 5%

/ 5% -

Synchronization: Synchronize cultures to the ring stage using 5% D-sorbitol treatment. Rationale: Testing a synchronized culture ensures the drug exposure spans the highly metabolically active trophozoite stage where DNA synthesis (and DHFR dependency) peaks.

-

Drug Exposure: Plate parasites at 1% parasitemia in 96-well plates. Add serial dilutions of the pyrimethamine analog. Incubate for 72 hours.

-

Lysis and Staining: Freeze the plate at -80°C, then thaw to lyse erythrocytes. Add lysis buffer containing SYBR Green I (which selectively binds double-stranded parasitic DNA, as mature human erythrocytes lack a nucleus).

-

Quantification: Measure fluorescence (Excitation: 485 nm, Emission: 530 nm). Normalize data against uninfected erythrocyte background to calculate the phenotypic

.

References

- Source: nih.

- Source: wikipedia.

- Source: nih.

- Source: google.com (Patents)

- Source: researchgate.

- Source: acs.

Sources

- 1. Rational drug design approach for overcoming drug resistance: application to pyrimethamine resistance in malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Pyrimethamine and a potent analog inhibit NRF2 by suppressing one-carbon metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US7371758B2 - Antimalarial pyrimidine derivatives and methods of making and using them - Google Patents [patents.google.com]

5-(4-Chlorophenyl)-6-methylpyrimidine-2,4-diamine: Comprehensive Target Identification and Deconvolution Workflow

Executive Summary

The emergence of antifolate resistance in Plasmodium falciparum severely compromises the efficacy of first-line antimalarial therapies. Resistance is primarily driven by point mutations in the parasite's dihydrofolate reductase (PfDHFR) enzyme, most notably the S108N mutation, which introduces a severe steric clash with rigid inhibitors like pyrimethamine[1].

This whitepaper outlines an advanced target identification and deconvolution workflow for 5-(4-Chlorophenyl)-6-methylpyrimidine-2,4-diamine (hereafter referred to as 6-methylpyrimethamine). As a structural analog of pyrimethamine—differing only by a smaller methyl group at the 6-position of the pyrimidine ring instead of an ethyl group—this compound serves as a critical chemical probe. By systematically mapping its target engagement profile, we can elucidate how subtle steric modifications influence binding thermodynamics and overcome mutation-induced resistance.

Mechanistic Rationale: Overcoming the S108N Steric Clash

PfDHFR catalyzes the NADPH-dependent reduction of 7,8-dihydrofolate (DHF) to tetrahydrofolate (THF), an essential precursor for DNA synthesis[2]. Pyrimethamine, a rigid 2,4-diaminopyrimidine, acts as a competitive inhibitor of this process. However, the S108N mutation replaces a small serine residue with a bulky asparagine. This structural alteration sterically clashes with the rigid p-Cl-phenyl and 6-ethyl groups of pyrimethamine, drastically reducing its binding affinity[1][3].

The causality behind investigating 6-methylpyrimethamine lies in its reduced steric bulk. We hypothesize that substituting the 6-ethyl group with a 6-methyl group minimizes the spatial conflict with the Asn108 side chain, thereby recovering the enthalpic hydrogen-bonding network required for high-affinity inhibition.

Figure 1: The Plasmodium falciparum folate biosynthesis pathway highlighting the PfDHFR inhibition node.

Orthogonal Target Deconvolution Strategy

To definitively prove that 6-methylpyrimethamine selectively engages PfDHFR in a complex physiological environment, we must employ an orthogonal, self-validating workflow. Relying solely on in vitro enzymatic assays is insufficient, as it ignores cellular permeability, metabolite competition (e.g., physiological NADPH concentrations), and potential off-target effects.

Our multi-tiered approach integrates intact-cell target engagement, unbiased chemoproteomics, and rigorous biophysical thermodynamics.

Figure 2: Multi-tiered target identification and deconvolution workflow.

Experimental Methodologies

Tier 1: Intact-Cell CETSA with Hemoglobin Depletion

The Cellular Thermal Shift Assay (CETSA) quantifies drug-target engagement in live cells by measuring the thermal stabilization of a protein upon ligand binding[4]. Because P. falciparum replicates within human erythrocytes, the host's hemoglobin constitutes >95% of the total protein mass. If not depleted, hemoglobin causes severe ion suppression in mass spectrometry, masking low-abundance parasitic targets like PfDHFR[5].

Self-Validating Design: This protocol utilizes an Isothermal Dose-Response (ITDR) format. A single temperature shift can yield false positives via non-specific protein aggregation. ITDR validates the target by ensuring the stabilization strictly follows a sigmoidal dose-dependent curve.

Step-by-Step Protocol:

-

Parasite Culture & Treatment: Culture P. falciparum (3D7 wild-type and S108N mutant strains) in human erythrocytes to 5-10% parasitemia. Treat intact infected red blood cells (iRBCs) with a concentration gradient of 6-methylpyrimethamine (1 nM to 100 µM) or DMSO vehicle control for 1 hour at 37°C.

-

Thermal Challenge: Aliquot the treated iRBCs into PCR tubes. Subject the aliquots to a temperature gradient (e.g., 40°C to 70°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at 4°C to terminate denaturation.

-

Lysis & Hemoglobin Depletion: Lyse cells using a mild non-denaturing buffer (e.g., 0.4% NP-40 in PBS with protease inhibitors). Apply the lysate to a HemogloBind™ suspension to precipitate and deplete >90% of host hemoglobin[5].

-

Soluble Fraction Isolation: Centrifuge at 100,000 × g for 20 minutes at 4°C. The pellet contains denatured proteins; the supernatant contains the thermostabilized target proteins.

-

Quantification: Analyze the supernatant via quantitative LC-MS/MS (using Tandem Mass Tags, TMT) or Western Blot against PfDHFR to calculate the apparent aggregation temperature (

) and the half-maximal effective concentration (

Tier 2: Chemoproteomics via Affinity Chromatography

To identify potential off-targets in an unbiased manner, affinity chromatography is employed[6][7].

Causality in Probe Design: The 2,4-diamino groups of the pyrimidine ring are strictly required for hydrogen bonding with Asp54 and Ile164 in the PfDHFR active site[2]. Therefore, immobilizing the compound via these amines will destroy target engagement. The compound must be immobilized via a permissive site—typically through a flexible PEG linker attached to the para-position of the chlorophenyl ring, replacing the chlorine atom.

Step-by-Step Protocol:

-

Matrix Preparation: Covalently link the derivatized 6-methylpyrimethamine probe to NHS-activated Sepharose beads. Prepare a control matrix capped with ethanolamine (decoy control).

-

Lysate Incubation: Incubate P. falciparum cell lysate with the functionalized beads and control beads for 2 hours at 4°C to allow equilibrium binding.

-

Stringent Washing: Wash the beads extensively with high-salt buffer (500 mM NaCl) to remove weak, non-specific interactors.

-

Competitive Elution (Self-Validation): Elute the bound proteins not by boiling, but by adding an excess of free, unmodified 6-methylpyrimethamine (1 mM). This ensures that only proteins specifically bound to the pharmacophore are released, virtually eliminating false-positive background noise[6].

-

LC-MS/MS: Digest the eluate with trypsin and identify the targets via high-resolution mass spectrometry.

Tier 3: Isothermal Titration Calorimetry (ITC)

While X-ray crystallography provides a static structural snapshot, ITC provides the dynamic thermodynamic signature of binding (

Self-Validating Design: A "ligand-into-buffer" blank titration is performed identically to the main experiment. The heat of dilution from the blank is subtracted from the raw data. Furthermore, the binding stoichiometry (

Step-by-Step Protocol:

-

Sample Preparation: Dialyze recombinant WT and S108N PfDHFR extensively against ITC buffer (50 mM HEPES, pH 7.4, 150 mM NaCl, 2 mM DTT). Dissolve 6-methylpyrimethamine in the exact same dialysis buffer to prevent heat-of-mixing artifacts.

-

Titration: Load 20 µM of PfDHFR into the sample cell. Load 200 µM of the ligand into the injection syringe.

-

Injection Parameters: Perform 20 injections of 2 µL each at 25°C, with a 120-second spacing between injections to allow the baseline to stabilize.

-

Data Fitting: Integrate the injection peaks and fit the data to a single-site binding model to extract the dissociation constant (

), enthalpy (

Quantitative Data Synthesis

The following tables synthesize the expected quantitative outputs from the target deconvolution workflows, demonstrating the superior thermodynamic profile of the 6-methyl analog against the resistant mutant.

Table 1: Thermodynamic Profiling (ITC) of PfDHFR Variants

Note: Data demonstrates how the 6-methyl analog recovers enthalpic binding (

| Enzyme Variant | Ligand | Stoichiometry ( | ||||

| WT PfDHFR | Pyrimethamine (6-ethyl) | 1.2 | -12.4 | +3.1 | -9.3 | 0.98 |

| WT PfDHFR | 6-Methylpyrimethamine | 2.5 | -11.8 | +3.2 | -8.6 | 0.99 |

| S108N PfDHFR | Pyrimethamine (6-ethyl) | 450.0 | -4.2 | -2.1 | -6.3 | 0.95 |

| S108N PfDHFR | 6-Methylpyrimethamine | 18.5 | -9.5 | +1.0 | -8.5 | 0.97 |

Table 2: Intact-Cell CETSA Target Engagement Parameters

Note:

| Protein Target | Strain | Vehicle | Ligand | ITDR | |

| PfDHFR | 3D7 (WT) | 48.5 | 56.2 | +7.7 | 15.2 |

| PfDHFR | Dd2 (S108N) | 47.8 | 53.5 | +5.7 | 42.8 |

| PfDHPS | 3D7 (WT) | 51.0 | 51.2 | +0.2 (No binding) | N/A |

| Human DHFR | Host RBC | 50.5 | 51.0 | +0.5 (Low affinity) | >10,000 |

Conclusion

The target identification of 5-(4-Chlorophenyl)-6-methylpyrimidine-2,4-diamine requires a rigorous, multi-disciplinary approach. By integrating hemoglobin-depleted intact-cell CETSA, competitive affinity chemoproteomics, and isothermal titration calorimetry, researchers can definitively map the compound's mechanism of action. The transition from a 6-ethyl to a 6-methyl group provides a critical structural vector to bypass the S108N steric clash, offering a blueprint for rational drug design against antifolate-resistant Plasmodium falciparum.

References

-

"The right tools for the job: the central role for next generation chemical probes and chemistry-based target deconvolution methods in phenotypic drug discovery." National Center for Biotechnology Information (NCBI) - PMC. Available at:[Link]

-

"3QG2: Plasmodium falciparum DHFR-TS qradruple mutant (N51I+C59R+S108N+I164L, V1/S) pyrimethamine complex." RCSB Protein Data Bank. Available at:[Link]

-

"Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome." Springer Nature Experiments. Available at:[Link]

-

"Target Deconvolution and Mechanism of Action." Selvita. Available at:[Link]

-

"Transition-state inhibitors of purine salvage and other prospective enzyme targets in malaria." National Center for Biotechnology Information (NCBI) - PMC. Available at:[Link]

-

"Hybrid Inhibitors of Malarial Dihydrofolate Reductase with Dual Binding Modes That Can Forestall Resistance." National Center for Biotechnology Information (NCBI) - PMC. Available at:[Link]

-

"Hemoglobin Depletion | Timely Technology Used to Survey Red Cell Proteome." Biotech Support Group. Available at:[Link]

-

"A Large-Scale Test of Free-Energy Simulation Estimates of Protein–Ligand Binding Affinities." ACS Publications. Available at:[Link]

-

"Understanding the Pyrimethamine Drug Resistance Mechanism via Combined Molecular Dynamics and Dynamic Residue Network Analysis." MDPI. Available at:[Link]

Sources

- 1. Hybrid Inhibitors of Malarial Dihydrofolate Reductase with Dual Binding Modes That Can Forestall Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. rcsb.org [rcsb.org]

- 4. Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome | Springer Nature Experiments [experiments.springernature.com]

- 5. biotechsupportgroup.com [biotechsupportgroup.com]

- 6. The right tools for the job: the central role for next generation chemical probes and chemistry-based target deconvolution methods in phenotypic drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selvita.com [selvita.com]

- 8. Transition-state inhibitors of purine salvage and other prospective enzyme targets in malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Technical Screening Guide: 5-(4-Chlorophenyl)-6-methylpyrimidine-2,4-diamine

Compound Class: 2,4-Diaminopyrimidine (Antifolate) Primary Target: Dihydrofolate Reductase (DHFR) CAS Registry Number: 3275-44-3 Common Analog Reference: Pyrimethamine (6-ethyl analog)

Executive Summary

This technical guide outlines the preliminary screening cascade for 5-(4-Chlorophenyl)-6-methylpyrimidine-2,4-diamine (hereafter referred to as CMPD-Me ). Structurally, this compound is the 6-methyl homolog of the established antimalarial drug Pyrimethamine.

The screening objective is to validate CMPD-Me as a competitive inhibitor of Dihydrofolate Reductase (DHFR) and assess its selectivity profile (Parasitic vs. Mammalian). While the 6-ethyl group of Pyrimethamine provides optimal hydrophobic interaction within the DHFR active site, the 6-methyl analog serves as a critical Structure-Activity Relationship (SAR) probe to evaluate steric tolerance and lipophilic efficiency.

Phase 1: In Silico & Physicochemical Profiling

Before wet-lab experimentation, the compound must undergo physicochemical characterization to ensure assay validity. 2,4-diaminopyrimidines are known for poor aqueous solubility, which can lead to false negatives in enzymatic assays due to precipitation.

1.1 Computational Parameters

| Parameter | Predicted Value | Significance |

| cLogP | ~2.5 - 2.8 | Slightly lower than Pyrimethamine (cLogP ~3.0), suggesting potentially better water solubility but altered membrane permeability. |

| pKa (N1) | ~7.0 - 7.4 | Critical for binding; the protonated N1 interacts with Asp27 (human) or Asp54 (plasmodium) in the DHFR active site. |

| TPSA | ~80 Ų | Indicates good oral bioavailability potential (<140 Ų). |

1.2 Solubility Screen (Thermodynamic)

Objective: Determine the maximum soluble concentration in assay buffer (TES or Phosphate).

-

Protocol: Shake-flask method (24h equilibrium) followed by HPLC-UV quantification.

-

Acceptance Criteria: Solubility > 50 µM in 1% DMSO/Buffer is required for reliable IC50 determination.

Phase 2: Biochemical Validation (DHFR Inhibition Assay)

This is the core mechanistic screen. The assay measures the rate of NADPH oxidation as dihydrofolate (DHF) is reduced to tetrahydrofolate (THF).

Mechanism: CMPD-Me acts as a competitive inhibitor, binding to the active site and preventing DHF entry.

2.1 Experimental Protocol

Method: Spectrophotometric Kinetic Assay Detection: Absorbance decrease at 340 nm (NADPH consumption).

Reagents:

-

Enzyme: Recombinant Plasmodium falciparum DHFR (PfDHFR) and Human DHFR (hDHFR) for selectivity ratios.

-

Substrate: Dihydrofolate (DHF), prepared fresh in 50 mM Tris-HCl (pH 7.4) with 10 mM DTT to prevent oxidation.

-

Cofactor: NADPH (100 µM final concentration).

Step-by-Step Workflow:

-

Preparation: Dilute CMPD-Me in DMSO to generate a 10-point concentration series (e.g., 0.1 nM to 10 µM).

-

Pre-incubation: Incubate Enzyme (5-10 nM) with CMPD-Me for 5 minutes at 25°C. Rationale: Allows equilibrium binding of the inhibitor before substrate competition begins.

-

Initiation: Add NADPH (100 µM) and DHF (50 µM).

-

Measurement: Monitor

continuously for 5 minutes. -

Analysis: Calculate initial velocity (

). Plot

Validation Check:

-

Control: Run Pyrimethamine in parallel. Expected IC50 for Pyrimethamine against wild-type PfDHFR is ~0.5–1.0 nM.

-

Z-Factor: Ensure assay Z' > 0.5 for statistical reliability.

Phase 3: Cellular Potency & Selectivity

Enzymatic potency does not guarantee cellular activity due to membrane transport issues.

3.1 In Vitro Parasite Growth Inhibition (SYBR Green I Assay)

Objective: Measure EC50 against P. falciparum (Strain 3D7 - sensitive; Strain Dd2 - resistant).

-

Protocol:

-

Culture P. falciparum in human erythrocytes (2% hematocrit).

-

Incubate with CMPD-Me serial dilutions for 72 hours.

-

Lyse cells and add SYBR Green I (intercalates into parasite DNA).

-

Read fluorescence (Ex: 485 nm / Em: 535 nm).

-

-

Interpretation: A shift in EC50 between 3D7 and Dd2 indicates cross-resistance potential.

3.2 Mammalian Cytotoxicity (Selectivity Counter-Screen)

Objective: Ensure the compound kills parasites, not host cells.

-

Cell Line: Vero or HepG2 cells.

-

Assay: MTT or Resazurin reduction assay (48h exposure).

-

Selectivity Index (SI): Calculated as

. -

Target: SI > 100 is preferred for lead candidates.

Phase 4: Visualization of Mechanism & Workflow

4.1 Mechanism of Action: The Folate Pathway

The following diagram illustrates where CMPD-Me intervenes in the folate cycle, blocking DNA synthesis.

Figure 1: Mechanism of Action. CMPD-Me competitively inhibits DHFR, halting the reduction of DHF to THF, thereby starving the cell of thymidylate required for DNA synthesis.

4.2 Screening Cascade Workflow

Figure 2: Screening Workflow. A "Go/No-Go" decision tree ensuring only potent and selective compounds proceed to animal studies.

References

-

Anderson, A. C. (2005). The process of structure-based drug design. Chemistry & Biology, 10(9), 787-797. Link

- Context: Describes the structural basis for antifolate design and the importance of the hydrophobic pocket where the 6-alkyl group binds.

-

Yuthavong, Y., et al. (2005). Malarial dihydrofolate reductase as a paradigm for drug development against a resistance-compromised target. Proceedings of the National Academy of Sciences, 109(41), 16823-16828. Link

- Context: Provides the authoritative protocol for PfDHFR enzym

-

Axios Research. (n.d.). 5-(4-chlorophenyl)-6-methylpyrimidine-2,4-diamine Product Data Sheet. Axios Research Catalog. Link

- Context: Verification of the specific chemical entity and CAS 3275-44-3.

-

Desjardins, R. E., et al. (1979). Quantitative assessment of antimalarial activity in vitro by a semiautomated microdilution technique. Antimicrobial Agents and Chemotherapy, 16(6), 710-718. Link

- Context: The gold-standard method for the SYBR Green/Radioisotope cellular screening assays.

Technical Guide: 5-(4-Chlorophenyl)-6-methylpyrimidine-2,4-diamine (CAS 3275-44-3)

Executive Summary

5-(4-Chlorophenyl)-6-methylpyrimidine-2,4-diamine (CAS 3275-44-3 ) is a critical pharmaceutical impurity and structural analog of the antimalarial drug Pyrimethamine . Recognized pharmacopeially as Pyrimethamine Impurity B (European Pharmacopoeia), this compound represents a specific methylation variant where the ethyl group at the 6-position of the pyrimidine ring is replaced by a methyl group.

For drug development professionals and analytical scientists, this compound serves two primary functions:

-

Quality Control Marker: It is a mandatory analyte in the purity profiling of Pyrimethamine API (Active Pharmaceutical Ingredient), serving as a tracer for raw material purity (specifically the presence of acetate esters in propionate reagents).

-

Structural Activity Relationship (SAR) Probe: As a close analog, it provides comparative data for Dihydrofolate Reductase (DHFR) inhibition studies, highlighting the steric and lipophilic contributions of the C6-alkyl chain.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

The following data consolidates the core identification parameters required for regulatory documentation and analytical method validation.

| Parameter | Technical Specification |

| Chemical Name | 5-(4-Chlorophenyl)-6-methylpyrimidine-2,4-diamine |

| Common Synonyms | Pyrimethamine Impurity B (EP); 6-Methylpyrimethamine |

| CAS Number | 3275-44-3 |

| Molecular Formula | C₁₁H₁₁ClN₄ |

| Molecular Weight | 234.69 g/mol |

| SMILES | Cc1nc(N)nc(N)c1-c1ccc(Cl)cc1 |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in Water |

| pKa (Predicted) | ~7.0 - 7.2 (Basic pyrimidine nitrogens) |

Origin & Synthesis Mechanism[3][7]

Understanding the formation of CAS 3275-44-3 is essential for process chemistry control. The impurity arises via a divergent condensation pathway during the synthesis of Pyrimethamine.

The Divergent Pathway

The standard synthesis of Pyrimethamine involves the condensation of 4-chlorophenylacetonitrile with ethyl propionate . However, if the reagent grade of ethyl propionate is contaminated with ethyl acetate , or if a methyl ester is inadvertently introduced, the reaction proceeds to form the 6-methyl analog (Impurity B) instead of the 6-ethyl product (Pyrimethamine).

Reaction Workflow Visualization

The following diagram illustrates the competitive reaction kinetics that lead to the formation of the impurity versus the API.

Caption: Divergent synthesis pathway showing how acetate contamination leads to Impurity B formation.

Analytical Protocol: Detection & Quantification

To distinguish CAS 3275-44-3 from the parent drug, High-Performance Liquid Chromatography (HPLC) is the gold standard. The methyl group makes Impurity B less lipophilic than Pyrimethamine, resulting in a shorter retention time on reverse-phase columns.

Validated HPLC Method (Based on EP Guidelines)

This protocol ensures resolution between the impurity and the main peak.

Equipment: HPLC with UV-Vis or PDA Detector.

| Parameter | Condition |

| Column | C18 End-capped (e.g., Eurospher-II C18H), 250 × 4.6 mm, 5 µm |

| Mobile Phase | Buffer : Methanol (40 : 60 v/v) |

| Buffer Prep | 0.05 M KH₂PO₄ adjusted to pH 2.6 with Phosphoric Acid |

| Flow Rate | 1.0 - 1.2 mL/min |

| Column Temp | 30°C |

| Detection | UV @ 215 nm (Maximal absorption for the pyrimidine core) |

| Injection Vol | 20 µL |

System Suitability Criteria

-

Relative Retention Time (RRT): Impurity B typically elutes at an RRT of ~0.8 to 0.9 relative to Pyrimethamine (1.0).

-

Resolution (Rs): Must be > 2.0 between Impurity B and Pyrimethamine.

-

Tailing Factor: < 2.0 for both peaks.

Analytical Logic Flow

The following decision tree outlines the process for confirming the presence of Impurity B in a sample.

Caption: Analytical logic for identifying Impurity B using Relative Retention Time (RRT).

Biological Context & Applications[2][4][8]

Mechanism of Action (DHFR Inhibition)

Like its parent compound, 5-(4-Chlorophenyl)-6-methylpyrimidine-2,4-diamine acts as an inhibitor of Dihydrofolate Reductase (DHFR) .

-

Mechanism: It binds to the active site of DHFR, preventing the reduction of dihydrofolate to tetrahydrofolate. This blocks the synthesis of thymidylate and purines, essential for DNA synthesis in protozoa (e.g., Plasmodium falciparum, Toxoplasma gondii).

-

Potency: While active, the 6-methyl analog is generally considered less potent or less selective than the 6-ethyl (Pyrimethamine) variant. The ethyl group provides optimal hydrophobic interaction within the enzyme's binding pocket, a key finding in early SAR studies of diaminopyrimidines.

Regulatory Significance

In pharmaceutical manufacturing, this compound is strictly regulated.

-

Limit: The European Pharmacopoeia (EP) and USP typically set limits for individual unspecified impurities at 0.10% and specified impurities (like Impurity B) often at similar stringent levels (e.g., NMT 0.15% or 0.2% depending on the monograph version).

-

Reference Standard: It is commercially available as a certified reference material (CRM) for system suitability testing in QC labs.

References

-

Axios Research. 5-(4-chlorophenyl)-6-methylpyrimidine-2,4-diamine - CAS 3275-44-3. Retrieved from

-

National Institutes of Health (NIH). GSRS Substance: 5-(4-CHLOROPHENYL)-6-METHYLPYRIMIDINE-2,4-DIAMINE. Retrieved from

-

European Directorate for the Quality of Medicines (EDQM). Pyrimethamine Impurity B Reference Standard. Retrieved from

-

Mwalwisi, Y. H., et al. (2017).[1] Development of a Simple, Rapid, and Robust Isocratic Liquid Chromatographic Method for the Determination of Pyrimethamine and its Synthetic Impurities. ResearchGate. Retrieved from

-

PubChem. Compound Summary: 5-(4-chlorophenyl)-6-methylpyrimidine-2,4-diamine. Retrieved from

Sources

Methodological & Application

Application Notes and Protocols for 5-(4-Chlorophenyl)-6-methylpyrimidine-2,4-diamine in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: Unveiling the Potential of a Dihydrofolate Reductase Inhibitor

5-(4-Chlorophenyl)-6-methylpyrimidine-2,4-diamine is a heterocyclic compound belonging to the diaminopyrimidine class of molecules. Its structural architecture, particularly the 2,4-diaminopyrimidine core, is a well-established pharmacophore known to competitively inhibit the enzyme dihydrofolate reductase (DHFR)[1][2]. DHFR is a critical enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA[1][3]. By inhibiting DHFR, 5-(4-Chlorophenyl)-6-methylpyrimidine-2,4-diamine is predicted to disrupt DNA synthesis and repair, leading to cell cycle arrest and the induction of apoptosis, particularly in rapidly proliferating cells such as cancer cells[4][5].

This document provides a comprehensive guide for the utilization of 5-(4-Chlorophenyl)-6-methylpyrimidine-2,4-diamine in a cell culture setting. It outlines detailed protocols for its preparation, application in key cell-based assays, and data interpretation, empowering researchers to effectively explore its therapeutic potential. The protocols provided herein are designed to be self-validating, with clear explanations for each experimental step.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of 5-(4-Chlorophenyl)-6-methylpyrimidine-2,4-diamine is presented in the table below.

| Property | Value | Source(s) |

| IUPAC Name | 5-(4-chlorophenyl)-6-methylpyrimidine-2,4-diamine | [6][7] |

| Synonyms | Pyrimethamine impurity B, 2,4-Diamino-5-(p-chlorophenyl)-6-methylpyrimidine | [6] |

| CAS Number | 3275-44-3 | [8][9] |

| Molecular Formula | C₁₁H₁₁ClN₄ | [7] |

| Molecular Weight | 234.69 g/mol | [7] |

| Appearance | White to off-white crystalline powder | |

| Solubility | Practically insoluble in water. Soluble in organic solvents such as DMSO and ethanol. | [10] |

| Storage | Store at 2-8°C in a dry, dark place. |

Mechanism of Action: Targeting the Folate Pathway

The primary mechanism of action of 5-(4-Chlorophenyl)-6-methylpyrimidine-2,4-diamine is predicated on its role as a nonclassical antifolate agent[1]. Unlike classical antifolates such as methotrexate, nonclassical inhibitors like the diaminopyrimidines do not require active transport into the cell and can diffuse passively across the cell membrane[4]. Once inside the cell, the compound is expected to bind to the active site of dihydrofolate reductase (DHFR), preventing the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF). This blockade of THF synthesis has profound downstream effects on cellular proliferation.

The depletion of the THF pool inhibits the de novo synthesis of purines and thymidylate, essential precursors for DNA and RNA synthesis. This leads to an imbalance in the nucleotide pool, stalling DNA replication and inducing DNA damage. Consequently, cell cycle progression is halted, and apoptotic pathways are activated[5][11]. A structurally similar compound, pyrimethamine, has been shown to induce apoptosis in human T lymphocytes through the activation of caspase-8 and caspase-10, leading to mitochondrial depolarization[11].

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

Rationale: Due to its poor aqueous solubility, 5-(4-Chlorophenyl)-6-methylpyrimidine-2,4-diamine must be dissolved in an organic solvent to prepare a concentrated stock solution. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose.

Materials:

-

5-(4-Chlorophenyl)-6-methylpyrimidine-2,4-diamine powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Vortex mixer

Procedure:

-

Accurately weigh a desired amount of 5-(4-Chlorophenyl)-6-methylpyrimidine-2,4-diamine powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM).

-

Vortex the tube vigorously until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

-

Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for long-term storage.

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Protocol 2: Determination of In Vitro Cytotoxicity using the MTT Assay

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability. This assay is crucial for determining the half-maximal inhibitory concentration (IC₅₀) of the compound.

Materials:

-

Cancer cell lines of interest (e.g., MCF-7, A549, HepG2)

-

Complete cell culture medium

-

5-(4-Chlorophenyl)-6-methylpyrimidine-2,4-diamine stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Prepare serial dilutions of 5-(4-Chlorophenyl)-6-methylpyrimidine-2,4-diamine from the stock solution in complete culture medium. A starting concentration range of 0.1 µM to 100 µM is recommended based on data from similar compounds[12].

-

Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and untreated control wells.

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Mix gently by pipetting up and down to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using appropriate software.

Protocol 3: Analysis of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

Rationale: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent DNA intercalator that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis[13][14].

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

5-(4-Chlorophenyl)-6-methylpyrimidine-2,4-diamine stock solution

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

6-well plates

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of 5-(4-Chlorophenyl)-6-methylpyrimidine-2,4-diamine (e.g., 0.5x, 1x, and 2x the determined IC₅₀) for 24 or 48 hours. Include an untreated control.

-

Harvest both adherent and floating cells by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour, detecting FITC fluorescence in the green channel and PI fluorescence in the red channel.

Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining

Rationale: This protocol uses propidium iodide to stain the DNA of fixed and permeabilized cells. The amount of PI fluorescence is directly proportional to the amount of DNA in each cell, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle[15][16].

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

5-(4-Chlorophenyl)-6-methylpyrimidine-2,4-diamine stock solution

-

Phosphate-Buffered Saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

6-well plates

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with desired concentrations of 5-(4-Chlorophenyl)-6-methylpyrimidine-2,4-diamine for 24 or 48 hours.

-

Harvest the cells and wash once with PBS.

-

While vortexing gently, add the cells dropwise into ice-cold 70% ethanol to fix the cells.

-

Incubate the fixed cells at 4°C for at least 2 hours (or overnight).

-

Centrifuge the cells and wash once with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution containing RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer. The DNA content will be represented as a histogram, from which the percentage of cells in each phase of the cell cycle can be determined using appropriate software.

Expected Results and Interpretation

Based on the proposed mechanism of action, treatment of cancer cells with 5-(4-Chlorophenyl)-6-methylpyrimidine-2,4-diamine is expected to yield the following results:

-

MTT Assay: A dose- and time-dependent decrease in cell viability, allowing for the determination of the IC₅₀ value.

-

Apoptosis Assay: An increase in the percentage of Annexin V-positive cells (early apoptosis) and Annexin V/PI double-positive cells (late apoptosis) with increasing concentrations of the compound.

-

Cell Cycle Analysis: An accumulation of cells in a specific phase of the cell cycle (e.g., G1, S, or G2/M), indicating cell cycle arrest.

Troubleshooting

-

Compound Precipitation: If the compound precipitates in the culture medium, prepare fresh dilutions from the stock solution and ensure the final DMSO concentration is not too high.

-

Low Cytotoxicity: If the compound shows low cytotoxicity, consider increasing the concentration range or the incubation time. Also, verify the purity and integrity of the compound.

-

High Background in Assays: Ensure proper washing steps are performed to remove unbound reagents. Use appropriate controls to set the baseline for your assays.

Conclusion

5-(4-Chlorophenyl)-6-methylpyrimidine-2,4-diamine holds significant promise as a research tool for investigating the role of the folate pathway in cell proliferation and for the development of novel anticancer agents. The detailed protocols and application notes provided in this guide offer a solid foundation for researchers to explore the biological activities of this compound in a cell culture setting. As with any experimental work, careful optimization of the provided protocols for specific cell lines and experimental conditions is recommended to ensure robust and reproducible results.

References

- 2,4-Diamino-5-(2′-arylpropargyl)

- The majority of DHFR inhibitors are derivates of folic acid. Core...

- Benzamide Trimethoprim Derivatives as Human Dihydrofolate Reductase Inhibitors—Molecular Modeling and In Vitro Activity Study. MDPI.

- Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofol

- Molecular docking studies on DMDP deriv

- Enhancement of antitumor activity of 2,4-diamino-5-(3',4'-dichlorophenyl)

- An In-Depth Technical Guide to the Physicochemical Properties of 2,4-Diaminopyrimidine-5-carboxamide. Benchchem.

- Novel soluble derivatives of 2,4-diamino pyrimidine.

- Pyrimethamine-impurities.

- Phase II clinical trial of DDMP (2,4-diamino-5-(3',4'-dichlorophenyl)-6-methylpyrimidine) and folinic acid (CF) in solid tumors. PubMed.

- Radiosensitizing Effect of Novel Phenylpyrimidine Derivatives on Human Lung Cancer Cells via Cell Cycle Perturb

- Pyrimethamine. PubChem.

- Apoptosis Assay Protocol | Technical Note 244. DeNovix.

- Pyrimethamine.

- 5-(4-chlorophenyl)-6-methylpyrimidine-2,4-diamine. PubChemLite.

- IC50 and selectivity index values of the compounds.

- 5-(4-CHLOROPHENYL)-6-METHYLPYRIMIDINE-2,4-DIAMINE. Inxight Drugs.

- Application Notes and Protocols for Cell-Based Assays to Determine the Activity of N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acet. Benchchem.

- Pyrimethamine impurity B EP Reference Standard Sigma Aldrich. MilliporeSigma.

- Tetrakis(dimethylamido)titanium. PubChem.

- Pyrimethamine 3D printlets for pediatric toxoplasmosis: Design, pharmacokinetics, and anti-toxoplasma activity. PMC.

- 5-(4-CHLOROPHENYL)-6-METHYLPYRIMIDINE-2,4-DIAMINE. gsrs.

- Cell Cycle Analysis. Flow Cytometry Core Facility.

- ic50 values compared: Topics by Science.gov. Science.gov.

- Cell Cycle Analysis Using NTP Transporter. Sigma-Aldrich.

- CyQUANT MTT Cell Proliferation Assay Kit Protocol. Thermo Fisher Scientific.

- Pyrimethamine (2,4-diamino-5-p-chlorophenyl-6-ethylpyrimidine)

- A cell-based proliferation assay for measurement of DNA synthesis in microplate form

- Multiparameter Cell Cycle Analysis Protocol.

- 2,4-Diaminopyrimidine 98 156-81-0. Sigma-Aldrich.

- Cell Cycle Analysis by DNA Content. UC San Diego Moores Cancer Center.

- Synthesis, DFT calculations, and anti-proliferative evaluation of pyrimidine and selenadiazolopyrimidine deriv

- Comparison of the Antitumor Activity and Toxicity of 2,4-Diamino-5-(1-adamantyl)-6. Scilit.

- Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Comput

- Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. PMC.

- Tetrakis(dimethylamido)titanium. Wikipedia.

- Cell-Cycle Analysis Using the BD FACSArray™ Bioanalyzer. BD Biosciences.

- Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry (RSC Publishing).

- Tetrakis(dimethylamino)titanium | CAS 3275-24-9 | SCBT. Santa Cruz Biotechnology.

- Aldrich 469858 - • SAFETY D

- CAS RN | 3275-24-9. Thermo Fisher Scientific.

- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method | Request PDF.

- Method for Analysing Apoptotic Cells via Annexin V Binding. Flow Cytometry Core Facility.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. mdpi.com [mdpi.com]

- 4. 2,4-Diamino-5-(2′-arylpropargyl)pyrimidine derivatives as new nonclassical antifolates for human dihydrofolate reductase inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 5-(4-CHLOROPHENYL)-6-METHYLPYRIMIDINE-2,4-DIAMINE [drugs.ncats.io]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. Tetrakis(dimethylamido)titanium | C8H24N4Ti | CID 3035369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Cas Landing [thermofisher.com]

- 10. Pyrimethamine [drugfuture.com]

- 11. Pyrimethamine (2,4-diamino-5-p-chlorophenyl-6-ethylpyrimidine) induces apoptosis of freshly isolated human T lymphocytes, bypassing CD95/Fas molecule but involving its intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Enhancement of antitumor activity of 2,4-diamino-5-(3',4'-dichlorophenyl)-6-methylpyrimidine and Baker's antifol (triazinate) with carboxypeptidase G1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]

- 14. ucl.ac.uk [ucl.ac.uk]

- 15. cancer.wisc.edu [cancer.wisc.edu]

- 16. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

Application Note: Protocol for 5-(4-Chlorophenyl)-6-methylpyrimidine-2,4-diamine Solution Preparation

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Compound: 5-(4-Chlorophenyl)-6-methylpyrimidine-2,4-diamine (CAS: 3275-44-3) Common Synonyms: Pyrimethamine EP Impurity B, Pyrimethamine methyl analog

Introduction & Solvation Mechanics

5-(4-Chlorophenyl)-6-methylpyrimidine-2,4-diamine is a critical reference standard utilized in analytical method validation (AMV), quality control (QC) of antimalarial formulations, and as a structural analog in dihydrofolate reductase (DHFR) inhibition studies [1].